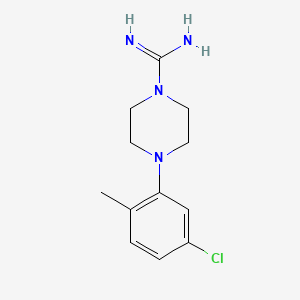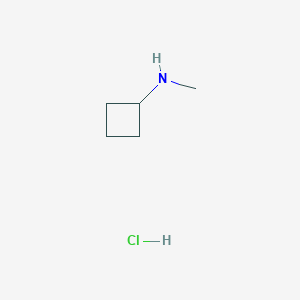
N-methylcyclobutanamine hydrochloride
Vue d'ensemble
Description
N-Methylcyclobutanamine hydrochloride is a cyclic amine and an important building block in the synthesis of various drug molecules. It has a CAS Number of 848497-98-3 and a molecular weight of 121.61 . Its linear formula is C5H12ClN .
Physical And Chemical Properties Analysis
N-Methylcyclobutanamine hydrochloride appears as a pale-yellow to yellow-brown sticky oil to semi-solid or solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .
Applications De Recherche Scientifique
1. Antibacterial Agent Synthesis
N-methylcyclobutanamine hydrochloride is involved in the synthesis of new heterocyclic compounds with a sulfonamido moiety. These compounds demonstrate promising antibacterial activities, making them suitable candidates for use as antibacterial agents. The reactivity of the precursor compound towards various derivatives, including pyran, pyridine, and pyridazine, was explored, leading to the discovery of eight compounds with high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
2. Photocatalytic Degradation
N-methylcyclobutanamine hydrochloride is also used in the fabrication of photocatalysts, specifically the SnO2/BiOI n–p heterostructure, which demonstrates significant performance in photocatalytic degradation. It is particularly effective in minimizing antibiotic oxytetracycline hydrochloride under visible light irradiation, indicating its potential application in environmental pollution control (Wen et al., 2017).
3. Reaction Studies
Studies on the reactions of methylenecyclobutanes with silver acetate and iodine provide insights into the rearrangement reaction that occurs at room temperature, yielding aryl-(1-arylcyclobutyl)methanones. This research opens doors to understanding the complex reaction mechanisms and potential applications in synthetic chemistry (Jiang, Le‐Ping Liu, & Shi, 2007).
4. Optical Isomer Synthesis
The compound plays a role in the synthesis and resolution of optical isomers of Thiencynonate hydrochloride, a new muscarinic receptor antagonist. The study not only provided insights into the synthesis of these isomers but also explored a resolution method, contributing significantly to the field of stereochemistry and pharmaceutical sciences (Liu et al., 2006).
5. Environmental Remediation
Research on the removal of antibiotics from water using an all-carbon 3D nanofiltration membrane where N-methylcyclobutanamine hydrochloride is used, presents an innovative solution for environmental remediation. The membrane exhibits a high adsorption rate for tetracycline hydrochloride, indicating its potential application in water purification and environmental conservation efforts (Yang et al., 2018).
Safety And Hazards
N-Methylcyclobutanamine hydrochloride is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
N-methylcyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-6-5-3-2-4-5;/h5-6H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXFWSPGAJVTRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679359 | |
| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methylcyclobutanamine hydrochloride | |
CAS RN |
848497-98-3 | |
| Record name | N-Methylcyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



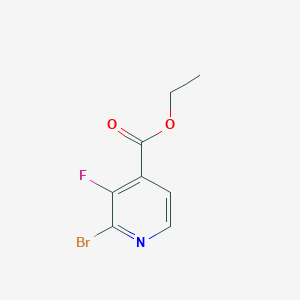
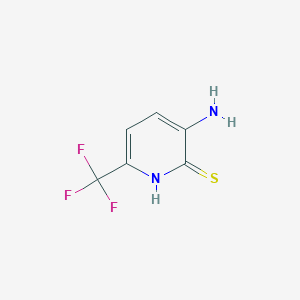
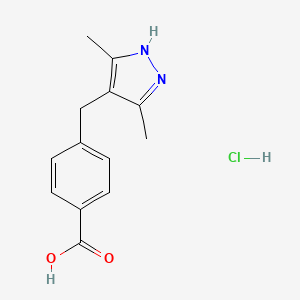
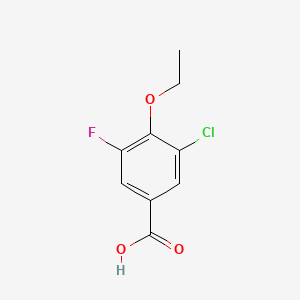
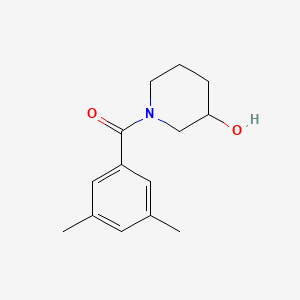
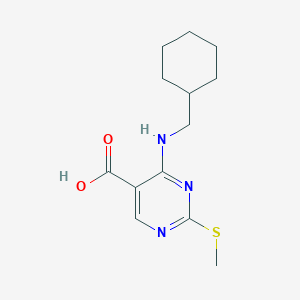
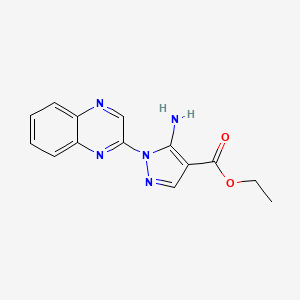
![(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-yl)methanol](/img/structure/B1463540.png)
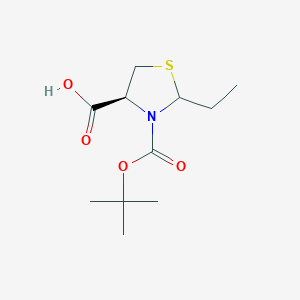
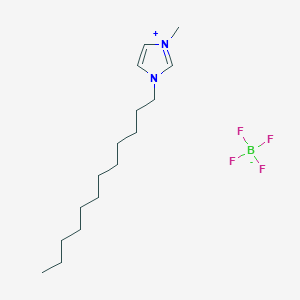
![N-(5-Amino-2-methoxyphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1463545.png)
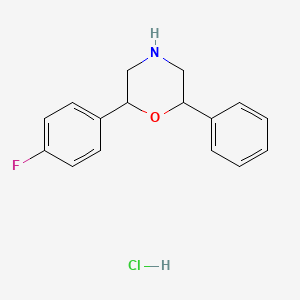
![2,6-Difluoro-N-[3-methyl-5-(3-thienyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B1463549.png)
